4-methyl-6-phenyl-3-(phenylsulfonyl)-1-(2-propynyl)-2(1H)-pyridinone

Click Chemistry Chemical Biology Probe Design

Sourcing exact pyridinone analogs for SAR often leads to erroneous conclusions when minor substitutions drastically alter biological fingerprints. This compound is the precise 4-methyl-6-phenyl-3-(phenylsulfonyl)-1-(2-propynyl)-2(1H)-pyridinone scaffold required for hit validation. - Terminal alkyne at N-1 permits direct CuAAC with azide-functionalized probes, a capability absent in N-H or N-alkyl analogs. - Serves as an essential electronic null-reference (σ_H = 0.00) for Hammett analysis against substituted sulfonyl analogs. - CNS-favorable XLogP3 of 3.1 enables permeability studies using the 4,6-dimethyl analog as a low-LogP comparator. - Available from milligram to kilogram quantities via a robust BIONET supply chain, ensuring re-supply consistency.

Molecular Formula C21H17NO3S
Molecular Weight 363.43
CAS No. 477873-05-5
Cat. No. B2401981
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methyl-6-phenyl-3-(phenylsulfonyl)-1-(2-propynyl)-2(1H)-pyridinone
CAS477873-05-5
Molecular FormulaC21H17NO3S
Molecular Weight363.43
Structural Identifiers
SMILESCC1=C(C(=O)N(C(=C1)C2=CC=CC=C2)CC#C)S(=O)(=O)C3=CC=CC=C3
InChIInChI=1S/C21H17NO3S/c1-3-14-22-19(17-10-6-4-7-11-17)15-16(2)20(21(22)23)26(24,25)18-12-8-5-9-13-18/h1,4-13,15H,14H2,2H3
InChIKeyIUWSMPKFVPAVAA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Methyl-6-phenyl-3-(phenylsulfonyl)-1-(2-propynyl)-2(1H)-pyridinone (CAS 477873-05-5): A Structurally Distinct Pyridinone Scaffold for Chemical Biology and Probe Development


4-Methyl-6-phenyl-3-(phenylsulfonyl)-1-(2-propynyl)-2(1H)-pyridinone is a fully substituted 2-pyridinone derivative belonging to the phenylsulfonyl-pyridinone class [1]. Its core structure features a unique combination of four distinct substituents: a 4-methyl, a 6-phenyl, a 3-phenylsulfonyl, and an N-1-(2-propynyl) group. This specific substitution pattern differentiates it from hundreds of other pyridinones in screening collections and positions it as a potential privileged scaffold for medicinal chemistry exploration . It is commercially available as a research compound, typically at ≥95% purity, from multiple reputable suppliers serving the global R&D market .

Click-conjugation probe scaffold — terminal alkyne at N-1 supports CuAAC bioorthogonal tagging without additional linker synthesis.
Structurally distinct pyridinone — unique 4-substitution pattern separates it from hundreds of screening-collection analogs for SAR exploration.
Research compound supply — commercially available at ≥95% purity from multiple global R&D suppliers, supporting hit validation and library expansion.

Why Generic Pyridinone Analogs Cannot Substitute for 4-Methyl-6-phenyl-3-(phenylsulfonyl)-1-(2-propynyl)-2(1H)-pyridinone (477873-05-5) in Structure-Activity Relationship (SAR) Studies


In SAR-driven medicinal chemistry, the simple interchange of closely related pyridinone analogs can lead to erroneous conclusions because minor structural modifications on this scaffold profoundly alter key properties. The N-1-(2-propynyl) group provides a terminal alkyne handle for bioorthogonal click chemistry—a functional feature completely absent in the N-H, N-ethyl, or N-benzyl analogs [1]. Similarly, the 6-phenyl substituent dramatically increases predicted lipophilicity (XLogP3 ≈ 3.1) compared to the 4,6-dimethyl analog, directly impacting membrane permeability and non-specific binding profiles [2]. Furthermore, the unsubstituted phenylsulfonyl group at position 3 offers distinct electronic and steric properties compared to its 4-methylphenylsulfonyl or 4-chlorophenylsulfonyl counterparts, which can alter target engagement . These structural divergences mean that even seemingly conservative substitutions yield molecules with significantly different biological fingerprints, making the procurement of the exact target compound critical for hit validation and lead optimization .

Alkyne handle
N-1-(2-propynyl) provides a terminal alkyne for click chemistry; N-H, N-ethyl, or N-benzyl analogs lack this functional group entirely and cannot support bioorthogonal probe workflows.
6-Phenyl lipophilicity
The 6-phenyl substituent raises predicted logP by ~1.2 units vs. 4,6-dimethyl analog, shifting membrane permeability and non-specific binding profiles—key SAR parameters that may not transfer between analogs.
Sulfonyl electronics
Unsubstituted phenylsulfonyl (σ=0.00) creates a distinct electronic environment compared to 4-chloro or 4-methyl analogs, potentially altering target engagement and requiring independent procurement for electronic SAR matrices.

Quantitative Differentiation Evidence for 4-Methyl-6-phenyl-3-(phenylsulfonyl)-1-(2-propynyl)-2(1H)-pyridinone (477873-05-5) Versus Closest Analogs


N-1-(2-Propynyl) Substitution Enables Bioorthogonal Click Chemistry Capabilities Absent in N-H, N-Ethyl, and N-Benzyl Analogs

The target compound possesses a terminal alkyne at the N-1 position, enabling its direct use in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions for fluorescent tagging, biotinylation, or pull-down assays. This functional handle is absent in the direct unsubstituted analog 4-methyl-6-phenyl-3-(phenylsulfonyl)-2(1H)-pyridinone (CAS 113123-47-0), the N-ethyl analog (CAS unassigned, but commercialized), and the N-benzyl analog (CAS 338398-24-6). Quantitatively, the presence of this alkyne moiety provides a binary functional advantage (1 vs. 0) over these comparators for any workflow requiring bioorthogonal coupling [1]. The compound's structure has been confirmed by its InChI Key (IUWSMPKFVPAVAA-UHFFFAOYSA-N) and SMILES notation on PubChem, which explicitly defines the propynyl group [2].

Click-chemistry handle
Class-level
Target 1 alkyne
N-H analog 0
N-ethyl analog 0
Supports bioorthogonal probe workflows without additional linker synthesis.
Binary functional advantage based on IUPAC structure.
Click Chemistry Chemical Biology Probe Design

6-Phenyl Substituent Elevates Predicted Lipophilicity (XLogP3) by ~1.2 Units vs. 4,6-Dimethyl Analog, Modulating Membrane Interactions

The 6-phenyl substitution on the target compound significantly increases its predicted lipophilicity relative to the 4,6-dimethyl analog. PubChem data for the target records an XLogP3-AA value of 3.1 [1], whereas the 4,6-dimethyl analog (CAS 477864-57-6, CHEMBL1458275, C16H15NO3S, MW 301.36) is reported with a lower XLogP3, typically estimated around 1.9 based on its smaller carbon count and reduced aromatic surface area [2]. This ~1.2 log unit difference is quantitatively meaningful for predicting passive membrane permeability and non-specific binding. The topological polar surface area (TPSA) for the target is 62.8 Ų, a value that can be compared against other 6-substituted analogs to guide CNS multiparameter optimization (MPO) scoring [1].

Lipophilicity shift
Reported
ΔXLogP3 +1.2
Indicates a meaningful change in predicted membrane partitioning vs. 4,6-dimethyl analog.
Computed values; experimental permeability may differ.
Lipophilicity ADME Prediction Permeability

Higher Topological Polar Surface Area (TPSA) of 62.8 Ų Distinguishes the Target from Toluene Sulfonyl Analogs for Drug-Likeness Profiling

The target compound, with a phenylsulfonyl group at position 3, maintains a TPSA of 62.8 Ų [1]. This value is identical to that of the 4,6-dimethyl analog (CHEMBL1458275) but differs from other close analogs with different sulfonyl substitutions. For example, the 4-methylphenylsulfonyl analog (AB299554, CAS 338398-00-8) would exhibit an identical TPSA if the sulfonyl substitution is para to the phenyl ring, but may adopt different conformations due to the added methyl rotor, potentially altering 3D PSA. The target's computed drug-likeness parameters (0 hydrogen bond donors, 3 acceptors, rotatable bonds: 4) collectively define a unique multivariate property vector (MW: 363.4, logP: 3.1, TPSA: 62.8) that computational chemists can use to differentiate it from 339.41 MW analogs in virtual screening decks .

Property vector
Class-level
Target MW 363.4, TPSA 62.8
4-Methylphenyl analog MW 339.4, TPSA 62.8
Unique MW/TPSA/logP combination supports differentiation in virtual screening decks.
Computed properties; 3D PSA may vary.
Physicochemical Property Space Drug-Likeness Library Design

Differentiated Scaffold Decoration via Unsubstituted Phenylsulfonyl vs. Chlorophenylsulfonyl at Position 3

The 3-phenylsulfonyl substituent on the target compound provides an unsubstituted aromatic platform distinct from the 3-[(4-chlorophenyl)sulfonyl] analog (CAS 321431-16-7). The Hammett substituent constant (σ) differs between -H (0.00) and -Cl (σ_meta ~0.37, σ_para ~0.23), predicting differential electronic effects on the pyridinone ring's reactivity and target-binding interactions. While head-to-head biological data are unavailable, this electronic differentiation is a well-established driver of potency and selectivity differences in aryl sulfone-containing inhibitors [1]. Suppliers offer both compounds, confirming that independent procurement decisions are necessary for SAR-by-catalog approaches .

Electronic reference
Class-level
Target (H) σ = 0.00
4-Cl analog σ = 0.23
Allows electronic effect deconvolution in SAR matrices when potency shifts are observed.
Hammett LFER; biological data not available.
Medicinal Chemistry SAR Analysis Scaffold Hopping

Primary Research and Industrial Application Scenarios for 4-Methyl-6-phenyl-3-(phenylsulfonyl)-1-(2-propynyl)-2(1H)-pyridinone (477873-05-5)


Design and Synthesis of Chemical Biology Probes via CuAAc Click Conjugation to the Terminal Alkyne Handle

The N-1-(2-propynyl) group enables direct copper-catalyzed azide-alkyne cycloaddition (CuAAc) with azide-functionalized fluorophores, biotin, or affinity resins. This allows the compound to serve as a base scaffold for developing pull-down probes or fluorescent imaging agents without requiring further synthetic modification of the pyridinone core. This application is not feasible with N-H, N-ethyl, or N-benzyl analogs, which lack the alkyne functionality [1].

Use as an Unsubstituted Phenylsulfonyl Reference Standard in Matrix-Based SAR Exploration

In medicinal chemistry programs investigating phenylsulfonyl-pyridinone inhibitors, the target compound (σ_H = 0.00) serves as an essential electronic null-reference against analogs bearing electron-donating (e.g., 4-methyl, σ = -0.17) or electron-withdrawing (e.g., 4-chloro, σ = +0.23) groups on the sulfonyl phenyl ring. This enables a quantitative Hammett analysis to deconvolute electronic from steric contributions to target affinity [2].

Exploration of 6-Aryl LogP-Driven Permeability Gradients in CNS Drug Discovery

With a predicted XLogP3 of 3.1, the target compound falls within an attractive LogP range for CNS drug candidates. It can be used as a comparator against the 4,6-dimethyl analog (XLogP3 ≈ 1.9) to experimentally validate predicted permeability and efflux ratios in cell-based assays (e.g., MDCK-MDR1), thereby defining the LogP-permeability relationship for this scaffold class [3].

BIONET Library Building Block for Analog-by-Catalog Approaches

As part of the BIONET collection of over 342,000 compounds, this molecule is readily available for re-supply in quantities from milligrams to kilograms. Its well-defined structural features (alkyne, phenylsulfonyl, and 6-phenyl) make it a versatile starting point for generating focused libraries through simple amidation, Suzuki coupling, or click chemistry directly on the undecorated scaffold, leveraging the extensive stock and assured quality of the BIONET supply chain .

Application
Selection Property
Validation Focus
Bioorthogonal probe development
Terminal alkyne functionality
CuAAC conjugation efficiency
SAR matrix construction
Unsubstituted phenylsulfonyl (electronic null-reference)
Electronic vs. steric contribution deconvolution
Permeability profiling
6-Phenyl lipophilicity profile
LogP-permeability relationship validation
Focused library synthesis
Scaffold integrity and supply consistency
Analog-by-catalog reproducibility
Quote Request

Request a Quote for 4-methyl-6-phenyl-3-(phenylsulfonyl)-1-(2-propynyl)-2(1H)-pyridinone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.